4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride 4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride
Brand Name: Vulcanchem
CAS No.: 614731-80-5
VCID: VC2275205
InChI: InChI=1S/C13H18FNO.ClH/c14-13-4-2-1-3-12(13)10-16-9-11-5-7-15-8-6-11;/h1-4,11,15H,5-10H2;1H
SMILES: C1CNCCC1COCC2=CC=CC=C2F.Cl
Molecular Formula: C13H19ClFNO
Molecular Weight: 259.75 g/mol

4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride

CAS No.: 614731-80-5

Cat. No.: VC2275205

Molecular Formula: C13H19ClFNO

Molecular Weight: 259.75 g/mol

* For research use only. Not for human or veterinary use.

4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride - 614731-80-5

Specification

CAS No. 614731-80-5
Molecular Formula C13H19ClFNO
Molecular Weight 259.75 g/mol
IUPAC Name 4-[(2-fluorophenyl)methoxymethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C13H18FNO.ClH/c14-13-4-2-1-3-12(13)10-16-9-11-5-7-15-8-6-11;/h1-4,11,15H,5-10H2;1H
Standard InChI Key NTQZOSPXURUIAF-UHFFFAOYSA-N
SMILES C1CNCCC1COCC2=CC=CC=C2F.Cl
Canonical SMILES C1CNCCC1COCC2=CC=CC=C2F.Cl

Introduction

Chemical Structure and Properties

Molecular Composition

4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride consists of a central piperidine ring with a substituent at the 4-position. This substituent comprises a methylene group connected to an oxygen atom, which is further linked to a 2-fluorobenzyl group. The molecular formula is C13H19FNO·HCl with an approximate molecular weight of 259.76 g/mol (for the free base) and 296.22 g/mol (for the hydrochloride salt).

Physical Characteristics

This compound typically exists as a white to off-white crystalline solid with moderate water solubility, which is enhanced by its hydrochloride salt form. The presence of the fluorine atom at the ortho position of the benzyl group creates unique electronic properties that influence its chemical behavior and stability.

Structural Features and Functional Groups

The compound contains several key functional elements:

  • The piperidine ring with a basic nitrogen center

  • An ether linkage (C-O-C) providing conformational flexibility

  • A 2-fluorobenzyl group with distinctive electronic properties

  • The hydrochloride salt form enhancing stability and solubility

Synthesis Methodologies

General Synthetic Routes

The synthesis of 4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride typically involves a multi-step process. Drawing parallels from similar compounds in the literature, a general synthetic pathway might involve:

  • Starting with 4-(hydroxymethyl)piperidine as the base structure

  • Etherification with 2-fluorobenzyl halide in the presence of an appropriate base

  • Salt formation using hydrochloric acid to obtain the final product

Reaction Conditions and Optimization

The etherification reaction typically employs bases such as sodium hydroxide or potassium carbonate in aprotic solvents like dichloromethane or tetrahydrofuran . The reaction conditions can be optimized for yield and purity by controlling temperature, reaction time, and stoichiometry of reagents.

Purification Techniques

Common purification methods for this class of compounds include:

  • Flash column chromatography using petroleum ether:ethyl acetate gradient systems

  • Recrystallization from appropriate solvent systems

  • Salt formation and subsequent filtration

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Data

Based on structural analogs, the expected 1H-NMR spectral features would include:

  • Piperidine ring protons (multiple signals between δ 1.2-3.5 ppm)

  • Methylene protons adjacent to the oxygen (signal at approximately δ 3.3-3.8 ppm)

  • Benzyl CH2 protons (signal at approximately δ 4.5-4.8 ppm)

  • Aromatic protons displaying characteristic coupling patterns due to the fluorine atom (complex signals between δ 7.0-7.5 ppm)

The 13C-NMR spectrum would likely feature:

  • Piperidine carbon signals (δ 20-50 ppm)

  • Methylene carbon connected to oxygen (approximately δ 70-75 ppm)

  • Aromatic carbons with characteristic doublet splitting for the carbon bonded to fluorine (δ 115-165 ppm)

Mass Spectrometry

Mass spectrometric analysis would show a molecular ion peak corresponding to the free base form, with fragmentation patterns characteristic of piperidine derivatives and fluorobenzyl ethers.

CompoundKey Structural DifferencesPotential Advantages
4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine HCl2-Fluoro substitution, oxy-methyl linker at 4-positionEnhanced lipophilicity, potentially improved membrane permeability
3-{[(2-Fluorobenzyl)oxy]methyl}piperidine HClSubstitution at 3-position instead of 4-positionDifferent spatial arrangement affecting binding profile
4-(((4-Bromobenzyl)oxy)methyl)piperidine HCl4-Bromo instead of 2-Fluoro substitutionDifferent electronic properties and lipophilicity
4-(2-Fluorobenzyl)piperidine HClDirect C-C bond instead of oxy-methyl linkageReduced flexibility, different pharmacokinetic properties
1-((4-Fluorobenzyl)oxy)-2,2,6,6-tetramethylpiperidineFluorine at 4-position, additional methyl groupsDifferent steric properties and binding characteristics

Medicinal Chemistry Applications

Enzyme Inhibition Studies

Piperidine derivatives have been extensively studied as enzyme inhibitors. Research on structurally similar compounds has revealed potent inhibitory activity against 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), an enzyme essential for menaquinone biosynthesis in Mycobacterium tuberculosis . This suggests potential applications in antimicrobial therapy, particularly against tuberculosis.

Optimization Strategies

For optimizing 4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride and its derivatives for specific applications, several approaches have proven successful:

  • Modifying the position of the fluorine atom (ortho, meta, para) to alter electronic properties

  • Exploring bioisosteric replacements for the fluorine atom

  • Investigating alternative linkages between the piperidine and benzyl moieties

  • Introducing additional substituents on the piperidine ring to enhance target specificity

Organic Synthesis Applications

Building Block Utility

In organic synthesis, 4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride can serve as a valuable building block for creating more complex chemical structures. The compound offers multiple sites for further functionalization:

  • The secondary amine of the piperidine ring can undergo N-alkylation, acylation, or sulfonylation

  • The aromatic ring can participate in various coupling reactions

  • The methylene groups provide potential sites for functionalization

Reaction Versatility

The compound can participate in numerous chemical transformations, including:

  • Nucleophilic substitution reactions involving the piperidine nitrogen

  • Cross-coupling reactions on the aromatic ring

  • Oxidation or reduction reactions at various positions

Analytical Considerations

Chromatographic Analysis

High-performance liquid chromatography (HPLC) methods for analyzing 4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride would typically employ:

  • Reverse-phase columns (C18 or similar)

  • Mobile phases containing mixtures of water and organic solvents (acetonitrile or methanol) with appropriate buffers

  • UV detection at wavelengths suitable for aromatic compounds (typically 210-280 nm)

Stability Studies

Stability considerations for this compound include:

  • Hydrolytic stability of the ether linkage under various pH conditions

  • Thermal stability during storage and handling

  • Photostability considerations due to the aromatic system

  • Long-term stability in solid state and in solution

Future Research Directions

Structure Optimization

Future research might focus on structural modifications to enhance specific properties:

  • Exploring the effect of different halogen substitutions on the benzyl ring

  • Investigating the impact of varying the position of substitution on the piperidine ring

  • Examining alternative linkage types between the piperidine and benzyl moieties

Expanded Application Studies

Potential areas for further investigation include:

  • Detailed binding studies with specific biological targets

  • Development of radiolabeled analogs for pharmacokinetic and binding studies

  • Exploration of potential applications in imaging and diagnostic tools

  • Investigation of synergistic effects with established therapeutic agents

Advanced Synthetic Methodologies

Development of improved synthetic routes could focus on:

  • Green chemistry approaches with reduced environmental impact

  • Stereoselective syntheses for controlling spatial arrangement

  • Flow chemistry methods for scaled production

  • Enzyme-catalyzed reactions for specific transformations

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